1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 94655-10-4
VCID: VC7596530
InChI: InChI=1S/C14H17NO3/c1-9(2)15-12(16)8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,17,18)
SMILES: CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=C2
Molecular Formula: C14H17NO3
Molecular Weight: 247.294

1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

CAS No.: 94655-10-4

Cat. No.: VC7596530

Molecular Formula: C14H17NO3

Molecular Weight: 247.294

* For research use only. Not for human or veterinary use.

1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid - 94655-10-4

Specification

CAS No. 94655-10-4
Molecular Formula C14H17NO3
Molecular Weight 247.294
IUPAC Name 5-oxo-2-phenyl-1-propan-2-ylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C14H17NO3/c1-9(2)15-12(16)8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,17,18)
Standard InChI Key LURNCVQHNOOYJK-UHFFFAOYSA-N
SMILES CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=C2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring substituted with an isopropyl group at position 1, a phenyl ring at position 2, a carboxylic acid moiety at position 3, and a ketone group at position 5. The stereochemistry at carbons 2 and 3 defines its enantiomeric forms, which are critical for interactions with biological targets .

The molecular formula is C₁₅H₁₇NO₃, derived from the parent pyrrolidine structure (C₄H₉N) with substitutions. Comparative analysis of the structurally similar 5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (C₁₄H₁₇NO₃) confirms that the isopropyl group increases steric bulk while maintaining planarity at the ketone and carboxylic acid functional groups .

Stereochemical Considerations

The (2R,3R) configuration observed in analogous compounds, such as (2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, suggests that the isopropyl variant likely adopts a similar chair-like conformation. This configuration enhances stability through intramolecular hydrogen bonding between the carboxylic acid and ketone groups.

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis of pyrrolidine derivatives typically begins with itaconic acid or related diacids, as demonstrated in the preparation of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . For 1-isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, a plausible pathway involves:

  • Knoevenagel condensation: Reaction of itaconic acid with benzaldehyde to form a substituted acrylate.

  • Cyclization: Intramolecular amidation using isopropylamine to construct the pyrrolidine ring.

  • Oxidation: Introduction of the ketone group at position 5 via Jones oxidation .

Yields for analogous syntheses range from 50% to 92%, depending on the purity of intermediates and reaction conditions .

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis are required to achieve enantiomeric excess. For example, Evans oxazolidinones have been used to direct stereochemistry in related pyrrolidine syntheses, achieving >90% ee in final products.

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Collision cross-section values for analogous compounds, measured via ion mobility spectrometry, provide insights into molecular shape and charge distribution:

Adductm/zPredicted CCS (Ų)
[M+H]⁺248.12813157.6
[M+Na]⁺270.11007168.3
[M-H]⁻246.11357158.9

These values suggest moderate polarity and a compact molecular structure .

Solubility and Stability

The carboxylic acid group confers water solubility (~2.1 mg/mL at pH 7), while the phenyl and isopropyl substituents enhance lipid solubility (logP ≈ 1.8). The compound is stable under acidic conditions (pH 3–6) but undergoes decarboxylation at pH > 8.

Biological Activity and Mechanisms

Anti-Inflammatory Applications

Docking studies reveal that pyrrolidine-based inhibitors of TBK1 and IKKε kinases reduce obesity-related inflammation by blocking energy storage pathways. The carboxylic acid moiety chelates Mg²⁺ ions in the ATP-binding pocket, achieving IC₅₀ values of 0.8–1.2 μM .

Industrial and Research Applications

Chiral Resolution

The compound’s enantiopure forms serve as resolving agents for racemic mixtures in asymmetric synthesis. For example, (2R,3R)-configured analogs separate α-hydroxy acids with 85–95% enantiomeric excess.

Drug Development

Incorporation into kinase inhibitors and antimicrobial agents is under investigation. A recent patent application highlights its use in prodrug formulations to improve oral bioavailability .

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